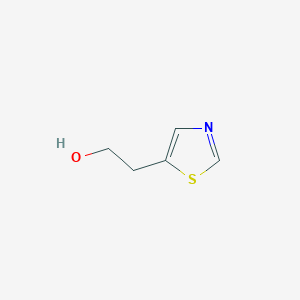

2-(1,3-thiazol-5-yl)ethan-1-ol

Description

Significance of the Thiazole (B1198619) Nucleus in Contemporary Medicinal Chemistry Research

The thiazole ring is a privileged scaffold in medicinal chemistry, recognized for its wide range of pharmacological activities. nih.govtandfonline.com It is a fundamental structural component in numerous natural products, such as Thiamine (Vitamin B1), and synthetic drugs. fabad.org.tr The aromatic nature of the thiazole ring, resulting from the delocalization of pi-electrons, contributes to its stability and diverse chemical reactivity. wikipedia.orgmdpi.com

The versatility of the thiazole nucleus is demonstrated by its presence in a variety of clinically approved medications with diverse therapeutic applications, including antimicrobial (Sulfazole), antiretroviral (Ritonavir), and anticancer (Dasatinib, Ixabepilone) agents. nih.govmdpi.com Researchers continuously modify the thiazole ring at its various positions to develop novel therapeutic agents with enhanced efficacy and targeted activity against a spectrum of diseases. mdpi.comencyclopedia.pub More than 18 FDA-approved drugs contain this heterocyclic moiety, highlighting its importance in drug discovery. fabad.org.tr

Historical Context and Evolution of Thiazole-Containing Compounds

The study of thiazole chemistry began in the late 19th century. The parent compound, thiazole, was first described by Hantzsch and Weber in 1887. tandfonline.com The field advanced significantly through the foundational work of chemists like Hofmann and Hantzsch, whose research established key synthetic methods. nih.gov One of the most prominent and enduring methods for synthesizing the thiazole ring is the Hantzsch thiazole synthesis, which involves the condensation reaction between an α-haloketone and a thioamide. wikipedia.orgencyclopedia.pub

Early in its history, the importance of the thiazole ring was recognized beyond medicinal applications. For instance, Mills established its utility in cyanine (B1664457) dyes, which became crucial as photographic sensitizers. nih.gov Over the decades, the continuous development of synthetic methodologies and a deeper understanding of the structure-activity relationships of thiazole derivatives have cemented their role in both industrial and pharmaceutical chemistry. imp.kiev.ua

Structural Elucidation and Basic Characterization of 2-(1,3-thiazol-5-yl)ethan-1-ol

The structural identity of this compound is defined by its specific arrangement of atoms and functional groups. Its basic properties have been determined through various analytical techniques common in chemical characterization.

Basic Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₇NOS | chemscene.com |

| Molecular Weight | 129.18 g/mol | chemscene.com |

| IUPAC Name | This compound | chemscene.com |

| Synonym | 5-(2-Hydroxyethyl)-1,3-thiazole | chemscene.com |

| SMILES | C(CO)C1=CN=CS1 | chemscene.com |

The structure consists of a planar, aromatic thiazole ring linked via a carbon-carbon bond at its C5 position to the carbon chain of an ethanol (B145695) moiety. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standardly used to confirm the structure of such derivatives, as seen in studies of related compounds where proton and carbon signals are explicitly assigned to their respective atoms in the thiazole and substituent groups. acgpubs.orgmdpi.com

Overview of Current Research Trajectories Involving this compound and its Analogues

Current research heavily utilizes this compound and its analogues as intermediates and target molecules in the pursuit of new bioactive agents. The core structure is a versatile template for developing compounds with a wide array of potential therapeutic applications.

Anticancer Agents: Research has focused on synthesizing thiazole derivatives with potential anticancer properties. For example, analogues such as 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives have demonstrated notable effectiveness against various cancer cell lines, including HCT-116 and HepG2. nih.gov

Antimicrobial Compounds: The thiazole scaffold is a key component in the development of new antimicrobial drugs. Studies have shown that complex derivatives containing multiple thiazole rings, synthesized from precursors like 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, exhibit potent antibacterial and antifungal activity, in some cases exceeding that of standard antibiotics. nih.govnih.gov

Enzyme Inhibitors: The structural features of thiazole analogues make them suitable candidates for enzyme inhibitors. A series of acyclic nucleoside phosphonates featuring a 2-aminothiazole (B372263) moiety, designed to mimic adenine, have been synthesized and identified as potent inhibitors of bacterial adenylate cyclases, which are virulence factors in some pathogenic bacteria. researchgate.net

Central Nervous System Agents: Researchers are exploring thiazole derivatives for their effects on the central nervous system. Analogues of this compound have been synthesized and evaluated as ligands for histamine (B1213489) H3 receptors. mdpi.com One such compound, after administration to rats, was found to penetrate the brain and affect the concentrations of dopamine, noradrenaline, and serotonin, suggesting potential applications in modulating neurotransmitter systems. mdpi.com

These research avenues underscore the strategic importance of the this compound framework in designing novel molecules for diverse and significant biological targets.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-thiazol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c7-2-1-5-3-6-4-8-5/h3-4,7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSQHVUUIHWHBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5664-55-1 | |

| Record name | 2-(1,3-thiazol-5-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 2 1,3 Thiazol 5 Yl Ethan 1 Ol

Retrosynthetic Analysis for the 2-(1,3-thiazol-5-yl)ethan-1-ol Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. bhavanscollegedakor.orgamazonaws.com For this compound, two primary disconnection strategies are considered.

The first and most intuitive disconnection is of the carbon-carbon bond in the ethanol (B145695) side chain. This C5-Cα bond cleavage leads to a 5-substituted thiazole (B1198619) synthon and a C2 electrophilic synthon. The thiazole synthon could be a 5-lithiated thiazole or a 5-halothiazole, while the C2 synthon is conceptually equivalent to formaldehyde (B43269) or, more practically, an epoxide like oxirane. This approach focuses on forming the thiazole ring first and then introducing the side chain.

A more fundamental disconnection strategy involves breaking the bonds that form the thiazole ring itself. The thiazole ring is typically formed from building blocks that provide the S-C-N and C-C units. This leads back to synthons such as a thioamide and an α-halocarbonyl compound. Following this path, the entire hydroxyethyl (B10761427) side chain would need to be present on one of the acyclic precursors.

These two approaches are not mutually exclusive and can be combined to devise a flexible and efficient synthesis plan, allowing for the strategic introduction of various substituents on the thiazole core.

Established Synthetic Routes for the Thiazole Ring System

The formation of the thiazole ring is a cornerstone of many synthetic strategies. Several classical and modern methods are available for constructing this important heterocycle.

Hantzsch Thiazole Synthesis and its Variants

The Hantzsch thiazole synthesis is a classic and widely used method for constructing the thiazole ring. It involves the cyclocondensation of an α-haloketone with a thioamide. The reaction proceeds via an initial S-alkylation of the thioamide, followed by intramolecular cyclization and dehydration to yield the aromatic thiazole ring.

Variants of this reaction have expanded its scope and utility. For instance, using thiourea (B124793) instead of a simple thioamide leads to the formation of 2-aminothiazoles. The starting materials can be readily modified to produce a wide array of substituted thiazoles. The conditions for Hantzsch synthesis are generally mild, making it compatible with various functional groups.

Cyclization Reactions Involving Thioamides and α-Halo Ketones

This method is a direct application of the Hantzsch synthesis principle and remains one of the most reliable ways to form substituted thiazoles. The reaction between a thioamide and an α-haloketone or α-haloaldehyde provides the N=C-S and C-C=O fragments necessary for the thiazole core. For example, the reaction of a thioamide with 3-chloropentane-2,4-dione (B157559) can produce 1-(thiazol-5-yl)ethanones, which are precursors to the target molecule. researchgate.net Similarly, reacting 2-chloroacetamido-4-phenylthiazole with various nucleophiles can lead to new linked heterocyclic systems. scispace.com

The versatility of this approach is highlighted in the synthesis of various biologically active thiazole derivatives. scispace.commdpi.com The choice of reactants directly dictates the substitution pattern on the final thiazole ring.

Table 1: Examples of Thiazole Synthesis via Cyclization

| Thioamide/Thiourea Derivative | α-Halo Carbonyl Compound | Resulting Thiazole Structure | Reference |

| Thiourea | 2-Bromo-1-(4-methylphenyl)ethanone | 2-Amino-4-(p-tolyl)thiazole | General Hantzsch |

| Thioacetamide | 1,3-Dichloroacetone | 2-Methyl-4-(chloromethyl)thiazole | General Hantzsch |

| N-Phenylthiourea | 2-Bromo-1-phenylethanone | 2-(Phenylamino)-4-phenylthiazole | General Hantzsch |

| Thioamide | 3-Chloropentane-2,4-dione | 1-(Thiazol-5-yl)ethanone derivative | researchgate.net |

Direct Synthesis of this compound and its Core Analogues

Direct synthesis focuses on pre-forming the thiazole ring and subsequently introducing the desired ethanol side chain at the C5 position. This is often a more convergent approach, especially when the required thiazole core is readily accessible.

Lithiation and Electrophilic Quenching Strategies

Thiazoles can be deprotonated at specific positions using strong bases like organolithium reagents. While the C2 proton is the most acidic, deprotonation at C5 is also achievable, often through halogen-metal exchange or by using specific directing groups. Once the 5-lithiated thiazole is generated, it can act as a potent nucleophile.

A direct and efficient method to introduce the 2-hydroxyethyl side chain is by quenching the 5-lithiated thiazole with an electrophile like oxirane (ethylene oxide). The nucleophilic attack of the lithiated thiazole opens the epoxide ring, and subsequent aqueous workup protonates the resulting alkoxide to yield this compound. This strategy has been successfully employed in the synthesis of related thiazole derivatives.

Coupling Reactions for Side-Chain Introduction

Modern cross-coupling reactions provide powerful tools for forming carbon-carbon bonds and introducing side chains onto heterocyclic rings. A common strategy involves a two-step process where a vinyl group is first introduced at the C5 position, followed by its conversion to the hydroxyethyl group.

For instance, a 5-bromothiazole (B1268178) can undergo a Suzuki coupling reaction with potassium vinyltrifluoroborate to install a vinyl group at the C5 position. Subsequent hydroboration-oxidation of the vinyl group yields the primary alcohol, this compound. This method offers excellent functional group tolerance and high yields. Other cross-coupling reactions, such as Stille or Heck couplings, can also be adapted for this purpose.

Table 2: Strategies for Side-Chain Introduction at Thiazole C5

| Thiazole Precursor | Reagent(s) | Key Transformation | Resulting Moiety | Reference |

| 5-Bromothiazole | 1. n-BuLi 2. Oxirane 3. H₂O | Lithiation/Electrophilic Quenching | -CH₂CH₂OH | General Strategy |

| 5-Bromothiazole | Potassium vinyltrifluoroborate, Pd catalyst | Suzuki Coupling | -CH=CH₂ | nih.gov |

| 5-Vinylthiazole | 1. BH₃·THF 2. H₂O₂, NaOH | Hydroboration-Oxidation | -CH₂CH₂OH | General Strategy |

Functionalization and Derivatization Strategies on the Thiazole Ring

The thiazole ring is a versatile scaffold that allows for various substitution reactions, enabling the introduction of a wide range of functional groups to modulate the molecule's properties.

The reactivity of the C-2, C-4, and C-5 positions on the thiazole ring allows for targeted modifications. The C-2 position is susceptible to nucleophilic substitution, particularly when a suitable leaving group is present. For instance, 2-aminothiazole (B372263) derivatives can be synthesized through the condensation of α-haloketones with thiourea. vulcanchem.com This amino group can then be further modified.

The C-4 and C-5 positions are more prone to electrophilic substitution. Bromination of the thiazole ring, often using N-bromosuccinimide (NBS), is a common strategy to introduce a handle for further functionalization. researchgate.netekb.eg For example, bromination of a 4-methylthiazole (B1212942) derivative at the C-5 position has been reported. ekb.eg Subsequent reactions, such as Suzuki or Stille coupling, can then be employed to introduce aryl or other carbon-based substituents at these positions.

A "halogen dance" reaction, a base-mediated intramolecular halogen migration, has been utilized for the synthesis of substituted 2-aminothiazoles. researchgate.net This reaction allows for the transposition of a halogen atom around the aromatic ring, providing access to isomers that might be difficult to obtain through direct synthesis. researchgate.net

Table 1: Examples of Substitution Reactions on the Thiazole Ring

| Position | Reaction Type | Reagents and Conditions | Product Type |

| C-2 | Nucleophilic Substitution | Thiourea, α-haloketone, ethanol, reflux | 2-Aminothiazole derivative |

| C-5 | Electrophilic Bromination | N-Bromosuccinimide (NBS), THF, room temperature | 5-Bromothiazole derivative researchgate.net |

| C-4/C-5 | Halogen Dance | LDA, THF, 0 °C, then I₂, THF, room temperature | Halogen-transposed thiazole derivative researchgate.net |

| C-5 | Suzuki Coupling | Potassium vinyltrifluoroborate, Pd(dppf)Cl₂·CH₂Cl₂, iPr₂NEt, EtOH, 100 °C | 5-Vinylthiazole derivative researchgate.net |

This table is generated based on data from the text and is for illustrative purposes.

The ethan-1-ol side chain of this compound offers another site for chemical modification. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing a gateway to a plethora of further derivatizations. For instance, oxidation of a thiazol-5-ylethanol intermediate with manganese dioxide (MnO₂) yields the corresponding ethanone. acs.org

Alternatively, the hydroxyl group can be alkylated or acylated to introduce various ester or ether linkages. chim.it These modifications can significantly impact the molecule's polarity, solubility, and biological activity. For example, alkylation of hydroxythiazoles is a common strategy to alter their optical properties and increase their solubility in organic solvents. chim.it Williamson-type etherification using alkyl halides is a frequently employed method for this purpose. chim.it

Furthermore, the ethan-1-ol side chain can be introduced synthetically through the reduction of a corresponding ketone or by the reaction of a thiazole-based nucleophile with an epoxide. researchgate.net For example, treatment of a lithiated thiazole with oxirane can install the 2-hydroxyethyl group at the desired position. researchgate.net

Substitution Reactions at C-2, C-4, and C-5 Positions

Advanced Synthetic Approaches

To enhance synthetic efficiency and access novel chemical space, advanced synthetic methodologies such as one-pot reactions, multi-component reactions, and stereoselective synthesis are employed.

One-pot and multi-component reactions (MCRs) offer significant advantages in terms of operational simplicity, reduced waste, and the ability to rapidly generate molecular diversity. ekb.egresearchgate.net The Hantzsch thiazole synthesis, a classic MCR, involves the reaction of an α-haloketone with a thiourea or thioamide to form the thiazole ring. bepls.commdpi.com This method has been adapted for one-pot procedures to synthesize a variety of substituted thiazoles. acgpubs.org

Researchers have developed one-pot, four-step procedures for the synthesis of thiazol-2(3H)-imine derivatives starting from α-active methylene (B1212753) ketones. ekb.eg Another example is a one-pot, three-component reaction for the synthesis of 2,4,6-triarylpyridines, which can be adapted to include thiazole-containing building blocks. bohrium.com These methods often avoid the need for purification of intermediates, streamlining the synthetic process. ekb.egresearchgate.net

Table 2: Examples of One-Pot and Multi-Component Reactions

| Reaction Type | Components | Key Features |

| Hantzsch Thiazole Synthesis | α-Haloketone, Thiosemicarbazide (B42300), Carbonyl Compound | Short reaction time, high yields, environmentally benign. acgpubs.org |

| Thiazol-2(3H)-imine Synthesis | α-Active Methylene Ketone, N-Bromosuccinimide, Potassium Thiocyanate, Primary Amine | Four-step, one-pot procedure without the need for extraction or chromatography. ekb.eg |

| Thiazole-Pyrazole Hybrid Synthesis | 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiosemicarbazide, Acetyl Acetone | One-pot condensation leading to fused heterocyclic systems. acgpubs.org |

| 1,3,5-Triazine-2,4-dithione Synthesis | Arylaldehyde, Thiourea, Orthoformate | Catalyst-free, three-component reaction. beilstein-journals.org |

This table is generated based on data from the text and is for illustrative purposes.

The introduction of chirality into molecules can have a profound impact on their biological activity. Stereoselective synthesis of chiral analogues of this compound can be achieved through various methods. One common approach is the stereoselective reduction of a prochiral ketone precursor. vulcanchem.com This can be accomplished using chiral reducing agents or through catalytic hydrogenation with chiral catalysts, such as Ru-BINAP complexes, which can achieve high enantiomeric excesses. vulcanchem.com

Asymmetric synthesis can also be employed to construct the chiral center during the formation of the side chain. For example, chiral phosphoric acid catalysts have been used to facilitate enantioselective heterodimerization reactions, which could be applied to the synthesis of complex chiral molecules containing the thiazole scaffold. ifremer.fr The development of stereoselective methods is crucial for accessing specific enantiomers for pharmacological evaluation. researchgate.netrsc.org

One-Pot and Multi-Component Reaction Sequences

Synthesis of Hybrid and Fused Thiazole Architectures Incorporating this compound Derivatives

Fusing the thiazole ring with other heterocyclic systems or creating hybrid molecules can lead to novel structures with unique properties. The this compound scaffold can serve as a key building block in the synthesis of such complex architectures.

For example, derivatives of this compound can be used to synthesize pyrano[2,3-d]thiazoles and thiazolo[4,5-b]pyrano[2,3-d]pyrimidines. The synthesis of thiazoles incorporating a pyridine (B92270) moiety has also been reported, where a thiourea derivative is reacted with various electrophiles to construct the thiazole ring and link it to the pyridine core. nih.gov

Furthermore, the ethan-1-ol side chain can be elaborated and cyclized to form fused ring systems. For instance, a 2-(thiazol-5-yl)ethan-1-ol derivative can be a precursor to the synthesis of thiazolo[4,5-b]quinoxalin-2-ylamino derivatives. nih.gov The construction of these hybrid and fused systems often involves multi-step sequences that may include cyclization, condensation, and substitution reactions. mdpi.comacgpubs.org

Structure Activity Relationship Sar Studies of 2 1,3 Thiazol 5 Yl Ethan 1 Ol and Its Analogues

Correlating Structural Modifications with Biological Potency

The biological activity of thiazole (B1198619) derivatives is profoundly influenced by the nature and position of substituents on the thiazole ring, as well as the structural characteristics of the ethan-1-ol side chain. nih.govresearchgate.net

Impact of Substituent Nature (e.g., electron-donating/withdrawing groups)

Electron-donating groups (EDGs), such as methyl groups, generally increase the basicity and nucleophilicity of the thiazole ring, regardless of their position. analis.com.myglobalresearchonline.net This enhanced electron density can be crucial for forming key interactions with biological receptors. For instance, in a series of thiazole-based chalcones, the presence of a methyl group (an EDG) at the fourth position of the phenyl ring was found to increase cytotoxic activity. nih.gov

Conversely, the incorporation of strong electron-withdrawing groups (EWGs), like a nitro group, tends to decrease the basicity and nucleophilicity of the molecule. analis.com.myglobalresearchonline.net However, this does not always translate to reduced biological activity. In some cases, the presence of an EWG can be beneficial. For example, a nitro group at the para position of a thiazole ring was found to enhance antimicrobial activity due to its ability to form strong hydrogen bonds with amino acid residues in microorganisms. analis.com.my Similarly, studies on thiazole derivatives as adenosine (B11128) A3 receptor antagonists showed that substitutions with groups like 4-methoxyphenyl (B3050149) and aliphatic acyl groups significantly enhanced affinity and selectivity. nih.gov

The following table summarizes the observed effects of different substituent types on the biological activity of thiazole derivatives.

| Substituent Type | General Effect on Thiazole Ring | Example Biological Outcome |

| Electron-Donating Groups (e.g., -CH3) | Increases basicity and nucleophilicity. analis.com.myglobalresearchonline.net | Enhanced cytotoxic activity in some chalcone (B49325) derivatives. nih.gov |

| Electron-Withdrawing Groups (e.g., -NO2) | Decreases basicity and nucleophilicity. analis.com.myglobalresearchonline.net | Increased antimicrobial activity in certain contexts. analis.com.my |

| Halogens (e.g., -Br, -Cl) | Can enhance lipophilicity and target interaction. | Bromo and chloro substituents have been linked to potent antiparasitic and antitubercular activities, respectively. nih.govmdpi.com |

| Bulky/Lipophilic Groups (e.g., cyclohexyl) | Can improve membrane permeability and target binding. | Replacement of a butyl with a more lipophilic cyclohexyl group led to a four-fold increase in activity against M. tuberculosis. mdpi.com |

Positional Effects of Substituents on Thiazole Ring

The specific location of substituents on the thiazole ring is a critical determinant of biological activity. The C-2, C-4, and C-5 positions of the thiazole ring offer distinct electronic and steric environments, and substitutions at these sites can lead to vastly different pharmacological profiles. analis.com.my

For instance, in a study of imidazo[2,1-b]thiazole (B1210989) derivatives as COX-2 inhibitors, the type and size of the amine substituent at the C-5 position of the imidazo[2,1-b]thiazole ring were found to significantly affect both the potency and selectivity of COX-2 inhibition. brieflands.com Another study on 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines as CDK9 inhibitors highlighted the importance of the C5-group of the pyrimidine (B1678525) core for potency and selectivity. acs.org

Research on anti-inflammatory imidazothiazoles and thiazolobenzimidazoles revealed that compounds with polar substituents at the 2 or 3 position of the ring system were less acutely toxic while maintaining their anti-inflammatory activity. nih.gov In contrast, the introduction of a gem-dimethyl substituent at the 6-position increased acute toxicity and abolished anti-inflammatory activity. nih.gov

The table below illustrates how the position of a substituent can impact the biological activity of thiazole-based compounds.

| Position on Thiazole Ring | Substituent Type | Observed Biological Effect |

| C-2 | Methylamino group | More preferable for trypanocidal activity than an unsubstituted amino group. nih.gov |

| C-4 | Nitro group | Played a crucial role in inhibiting microorganism activities. analis.com.my |

| C-5 | Ethylidenehydrazine-1-carboximidamide | Beneficial for antibacterial activity against resistant strains. nih.gov |

| C-5 (of imidazo[2,1-b]thiazole) | N,N-dimethylaminomethyl | Resulted in the most potent and selective COX-2 inhibitor in the series. brieflands.com |

Role of the Ethan-1-ol Moiety and its Structural Variations

The ethan-1-ol side chain is a key structural feature that significantly contributes to the biological profile of 2-(1,3-thiazol-5-yl)ethan-1-ol and its analogs. This moiety can participate in hydrogen bonding and other interactions with biological targets, and its structural modification offers a viable strategy for modulating activity.

The hydroxyl group of the ethan-1-ol moiety is a potential site for hydrogen bond donation and acceptance, which can be crucial for anchoring the molecule within a receptor's binding pocket. The chiral center at the carbon bearing the hydroxyl group also introduces the possibility of stereoselective interactions, as discussed in a later section.

Structural variations of the ethan-1-ol side chain can lead to significant changes in biological activity. For example, oxidation of the alcohol to a ketone or reduction to an alkane would alter the molecule's polarity, hydrogen bonding capacity, and three-dimensional shape. Furthermore, extending or branching the ethyl chain could probe the steric constraints of the binding site.

In a series of antimicrobial thiazole derivatives, the presence of a 1-(p-tolyl)-5-methyl-1,2,3-triazol-4-yl moiety, which structurally differs from the simple ethan-1-ol, was suggested to induce a closer resemblance to the antifungal drug fluconazole, thereby demonstrating better antifungal activity. nih.gov This highlights how modifications to the side chain can lead to novel or enhanced biological activities.

Conformational Analysis and Molecular Flexibility in Activity

The three-dimensional conformation and flexibility of a molecule are critical for its biological activity. nih.gov For this compound and its analogs, the ability to adopt a specific conformation to fit into a biological target's binding site is paramount. The thiazole ring itself imposes certain conformational constraints, and its presence within larger, more complex structures like cyclic peptides can dramatically regulate their three-dimensional shapes. acs.org

Molecular flexibility, particularly the rotation around single bonds, also plays a crucial role. In a study of 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives, the increased number of clustered conformations with improved binding affinity to the target enzyme was attributed to the higher flexibility of these compounds compared to their less substituted counterparts. mdpi.com This suggests that a degree of conformational freedom can be advantageous for achieving optimal binding. Molecular dynamics simulations are a valuable tool for studying these conformational modifications and binding interactions. rsc.org

Stereochemical Influence on Bioactivity and Receptor Interactions

The presence of a chiral center in the ethan-1-ol moiety of this compound means that it can exist as two non-superimposable mirror images, or enantiomers. It is well-established in pharmacology that enantiomers can exhibit significantly different biological activities, as they may interact differently with chiral biological targets such as enzymes and receptors.

While specific studies on the stereochemical influence of this compound are not abundant in the provided search results, the principle is broadly applicable to chiral thiazole derivatives. For instance, in a study of thiazole derivatives as inhibitors of E. coli DNA gyrase, the (R)-isomer of a particular compound was synthesized to assess the influence of chirality on enzymatic inhibition, underscoring the importance of stereochemistry in this class of compounds. nih.gov The differential activity of enantiomers often arises from one enantiomer having a more favorable three-point attachment to the receptor binding site.

QSAR (Quantitative Structure-Activity Relationship) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are important for bioactivity. researchgate.netijpsdronline.com

Both 2D and 3D QSAR models have been developed for various series of thiazole derivatives to predict their antimicrobial, anti-inflammatory, and other biological activities. researchgate.netijpsdronline.comlaccei.org

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as topological indices, constitutional descriptors (e.g., hydrogen count), and physicochemical properties (e.g., hydrophilicity, LogP). researchgate.net For example, a 2D-QSAR study on aryl thiazole derivatives with antimicrobial activity revealed that T_C_C_4 descriptors were major contributors to the activity. ijpsdronline.com Another study on thiazole derivatives as PIN1 inhibitors identified molar refractivity (MR), LogP, the energy of the lowest unoccupied molecular orbital (ELUMO), and a topological descriptor (J) as key parameters in the developed model.

3D-QSAR: These models consider the 3D structure of the molecules and use field-based descriptors, such as steric and electrostatic fields. researchgate.net A 3D-QSAR study on thiazole derivatives showed that electrostatic effects were dominant in determining binding affinities. researchgate.netijpsdronline.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used to build these models. physchemres.org For instance, a 3D-QSAR model for thiazole derivatives as biofilm inhibitors showed good predictive capacity, with the CoMSIA model strongly explaining the inhibitory activity. physchemres.org

The table below provides a summary of QSAR studies on thiazole derivatives.

| QSAR Model Type | Key Descriptors/Fields | Biological Activity Studied | Key Findings |

| 2D-QSAR | Hydrogen count, hydrophilicity, T_C_C_4 descriptors. researchgate.netijpsdronline.com | Antimicrobial | Showed good predictive ability (q² up to 0.950). researchgate.net |

| 2D-QSAR | Molar Refractivity (MR), LogP, ELUMO, J. | PIN1 Inhibition | Developed a satisfactory model with good predictive power (R²test = 0.78). |

| 3D-QSAR (kNN-MFA) | Electrostatic fields. researchgate.netijpsdronline.com | Antimicrobial | Electrostatic effects were found to be dominant in determining binding affinities. researchgate.netijpsdronline.com |

| 3D-QSAR (CoMFA/CoMSIA) | Steric and electrostatic fields. physchemres.org | Biofilm Inhibition | The CoMSIA model strongly explained the inhibitory activity (Q² = 0.593). physchemres.org |

These QSAR models serve as valuable tools in the rational design of new, more potent this compound analogs by providing a quantitative framework for understanding the complex structure-activity relationships.

Biological Activities and Mechanistic Investigations of 2 1,3 Thiazol 5 Yl Ethan 1 Ol Derivatives

Antimicrobial Efficacy and Mechanisms of Action

Thiazole (B1198619) derivatives are recognized for their broad-spectrum antimicrobial capabilities, attributed in part to their amphiphilic nature. This characteristic allows them to penetrate the lipid-rich cell membranes of microorganisms like bacteria and fungi, facilitating their inhibitory actions. mdpi.com Modifications to the thiazole ring have yielded compounds with potent activity against a range of pathogens, including drug-resistant strains. mdpi.commdpi.com

Derivatives built upon the thiazole framework have shown efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com Their mode of action often involves the inhibition of essential bacterial enzymes required for survival and replication. nih.gov

Research has demonstrated that these compounds can target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA synthesis. nih.gov For instance, certain benzothiazole (B30560) ethyl urea (B33335) compounds potently inhibited the ATPase activity of E. coli DNA gyrase and topoisomerase IV, with IC₅₀ values ranging from 0.0033 to 0.046 μg/mL. These derivatives also exhibited significant antibacterial activity against a wide spectrum of pathogens, with MIC values as low as 0.008 μg/mL against S. aureus. nih.gov

Another key mechanism is the inhibition of fatty acid synthesis. Thiazole derivatives have been shown to inhibit the bacterial enzyme ecKASIII (or FabH), which is vital for this process in both Gram-positive and Gram-negative bacteria. nih.gov

The antibacterial potency is often influenced by the specific chemical groups attached to the thiazole core. For example, some quinoline-thiazole hybrids have demonstrated superior effectiveness compared to standard antibiotics. Compound 4g (a quinoline-thiazole derivative) was found to be eight times more effective than chloramphenicol (B1208) against methicillin-resistant S. aureus (MRSA) and four times more effective against certain E. coli strains. acs.org Similarly, another synthesized thiazole derivative showed selective inhibition against Proteus mirabilis, Shigella dysenteriae, and Listeria monocytogenes with MIC values of 1000, 125, and 1000 μg/ml, respectively. nih.gov

| Derivative Type | Bacterial Strain | Activity (MIC/IC₅₀) | Reference |

|---|---|---|---|

| Quinoline-Thiazole Hybrid (4g) | MRSA (clinical isolate) | 3.91 µg/mL (MIC) | acs.org |

| Quinoline-Thiazole Hybrid (4g) | E. coli (ATCC 35218) | 7.81 µg/mL (MIC) | acs.org |

| Quinoline-Thiazole Hybrid (4m) | MRSA (clinical isolate) | 7.81 µg/mL (MIC) | acs.org |

| Thiazole Derivative (Compound 6) | Shigella dysenteriae | 125 µg/mL (MIC) | nih.gov |

| Thiazole Derivative (Compound 6) | Proteus mirabilis | 1000 µg/mL (MIC) | nih.gov |

| Benzothiazole Ethyl Urea (3a,b) | S. aureus | 0.008 µg/mL (MIC) | nih.gov |

| Benzothiazole Ethyl Urea (3a,b) | E. coli DNA Gyrase | 0.0033-0.046 µg/mL (IC₅₀) | nih.gov |

The antifungal potential of thiazole derivatives is a significant area of their biological activity. mdpi.comresearchgate.net These compounds have been evaluated against various fungal strains, demonstrating notable inhibitory effects. For instance, a series of newly synthesized 1,3-thiazole and benzo[d]thiazole derivatives were tested against Aspergillus niger. nih.gov Among them, a benzo[d]thiazole derivative displayed significant antifungal activity at concentrations of 50–75 μg/mL. nih.gov Another derivative, which featured a 4-hydroxyphenyl group at the 2-position of the 1,3-thiazole ring, exhibited a MIC of 125–150 μg/mL against A. niger. nih.gov The design of compounds containing more than one thiazole ring has been shown to enhance their therapeutic activities, with some di- and trithiazole derivatives displaying activity that surpasses standard antibiotics. mdpi.com

| Derivative Type | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Benzo[d]thiazole Derivative (13/14) | Aspergillus niger | 50–75 µg/mL | nih.gov |

| 2-phenyl-1,3-thiazole Derivative (12) | Aspergillus niger | 125–150 µg/mL | nih.gov |

| Substituted Thiazolyl Derivative (46) | Various Fungi | 5.8-7.8 µg/mL | nih.gov |

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. benthamscience.comnih.gov Thiazole derivatives have emerged as promising candidates in this area. mdpi.com Various studies have reported the synthesis and evaluation of thiazole-based compounds against Mycobacterium tuberculosis H37Rv, with some exhibiting potent activity. nih.govresearchgate.net For example, certain novel 4-amino-3,5-di(substituted)thiazolin-2(3H)thione/ones showed strong antimycobacterial activity with MIC values between 1-2 µg/mL and were also effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. benthamscience.com Similarly, some thiazolylhydrazone derivatives displayed significant inhibition (92% to 96%) against M. tuberculosis H37Rv at a concentration of 6.25 µg/ml. nih.gov

A key strategy in developing anti-tubercular drugs is the targeting of essential mycobacterial enzymes. Thiazole derivatives have been investigated as inhibitors of such enzymes. While the prompt specifically mentions adenylate cyclases, the available search results highlight the inhibition of other critical enzymes. For instance, benzothiazole derivatives have been identified as potent inhibitors of DprE1 (decaprenylphosphoryl-β-D-ribofuranose oxidase), an enzyme essential for the synthesis of the mycobacterial cell wall. semanticscholar.orgresearchgate.net Pharmacophore models suggest that the presence of aromatic and aliphatic centers, along with a hydrogen bond donor, is crucial for DprE1 inhibition and potent anti-tubercular activity. semanticscholar.org

Anti-tubercular Activity against Mycobacterium tuberculosis

Anticancer and Antiproliferative Potential

In addition to their antimicrobial effects, thiazole derivatives have garnered significant attention for their anticancer properties. mdpi.comfrontiersin.org They have been shown to inhibit various enzymes and pathways involved in cancer progression, such as tyrosine kinases and B-RAF enzymes. frontiersin.org

Numerous studies have demonstrated the cytotoxic effects of 2-(1,3-thiazol-5-yl)ethan-1-ol derivatives against a range of human cancer cell lines. mdpi.com A study on 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analogues reported significant activity against human colorectal carcinoma (HCT-116 and HT-29) and hepatocellular carcinoma (HepG2) cell lines. researchgate.net

Specifically, compounds 4c , 4d , and 8c from this series showed potent growth inhibition against HCT-116 cells, with IC₅₀ values of 3.80, 3.65, and 3.16 μM, respectively. researchgate.net These same compounds were also effective against the more resistant HT-29 colorectal cancer cell line. researchgate.net Against the HepG2 liver cancer cell line, compound 4d was particularly active, with an IC₅₀ value of 2.31 μM, which is more potent than the standard drug harmine (B1663883) (IC₅₀ = 2.54 μM). researchgate.net Further investigation suggested that the anticancer action of these compounds in HCT-116 cells involves inducing apoptosis via the Bcl-2 family of proteins. researchgate.net Another study synthesized a novel set of thiazolylhydrazonothiazoles that also showed encouraging cytotoxicity against HCT-116 and HepG2 cell lines. researchgate.net

| Compound | HCT-116 (Colon) | HT-29 (Colon) | HepG2 (Liver) | Reference |

|---|---|---|---|---|

| Derivative 4c | 3.80 ± 0.80 µM | 7.24 ± 0.62 µM | 2.94 ± 0.62 µM | researchgate.net |

| Derivative 4d | 3.65 ± 0.90 µM | 4.13 ± 0.51 µM | 2.31 ± 0.43 µM | researchgate.net |

| Derivative 8c | 3.16 ± 0.90 µM | 3.47 ± 0.79 µM | 4.57 ± 0.85 µM | researchgate.net |

| Harmine (Reference) | 2.40 ± 0.12 µM | 4.59 ± 0.67 µM | 2.54 ± 0.82 µM | researchgate.net |

| Cisplatin (Reference) | 5.18 ± 0.94 µM | 11.68 ± 1.54 µM | 41 ± 0.63 µM | researchgate.net |

Apoptosis Induction and Cellular Signaling Pathways

Derivatives of this compound have been investigated for their ability to induce apoptosis, or programmed cell death, in cancer cells. This process is often mediated through complex cellular signaling pathways.

One area of focus has been on the development of tubulin polymerization inhibitors. For instance, novel thiazole-2-acetamide derivatives have been synthesized and shown to exhibit significant antiproliferative activity by interfering with tubulin polymerization. frontiersin.org Certain derivatives within this class displayed potent IC50 values, indicating their effectiveness at inhibiting cancer cell growth. frontiersin.org

Furthermore, some thiazole derivatives have been designed to target cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. A series of 4-thiazol-2-anilinopyrimidine derivatives, for example, have been developed as potent CDK9 inhibitors. acs.org One particularly selective compound from this series was found to inhibit CDK9 with an IC50 of 7 nM. acs.org This inhibition leads to a reduction in the expression of the anti-apoptotic protein Mcl-1, which in turn triggers apoptosis in cancer cells, including those from human colon cancer cell lines and primary chronic lymphocytic leukemia (CLL) cells. acs.org The compound demonstrated a dose-dependent increase in caspase-3 activation, a key executioner of apoptosis. acs.org

The structural design of these derivatives plays a critical role in their apoptotic activity. For example, the presence of a phenyl group at a specific position on the thiazole moiety has been shown to significantly enhance potency. frontiersin.org

Modulation of Key Enzymes and Proteins (e.g., matrix metalloproteinases, kinases, BCL2 family proteins)

The biological activity of this compound derivatives extends to the modulation of various enzymes and proteins critical in cancer progression and other diseases.

Matrix Metalloproteinases (MMPs): The BCL-2 protein, a key regulator of apoptosis, has been shown to promote cancer cell invasion and metastasis by inducing the expression of matrix metalloproteinase-2 (MMP-2). nih.govnih.gov Overexpression of BCL-2 in melanoma cells has been linked to increased tumor progression-associated properties. nih.gov

Kinases: As mentioned previously, thiazole derivatives have been successfully designed as potent inhibitors of protein kinases, such as cyclin-dependent kinases (CDKs). acs.org Specifically, 2-anilino-4-(thiazol-5-yl)pyrimidines have been identified as potent pan-CDK inhibitors, with some compounds showing strong inhibition of CDK9, CDK1, and CDK2. acs.org The substitution pattern on the pyrimidine (B1678525) and thiazole rings is crucial for both potency and selectivity. acs.org For instance, a C5-carbonitrile on the pyrimidine ring leads to potent pan-CDK inhibition, while a C5-hydroxyl group significantly reduces activity. acs.org

BCL2 Family Proteins: The BCL-2 family of proteins, which includes both anti-apoptotic (e.g., BCL-2, BCL-XL, MCL-1) and pro-apoptotic members, are central to the regulation of apoptosis. nih.govnih.gov Thiazole-based compounds are among the molecular structures that have been developed to target the BCL-2 protein family. researchgate.net Overexpression of anti-apoptotic BCL-2 proteins is a common mechanism for cancer cells to evade programmed cell death. nih.gov Derivatives of this compound that can down-regulate anti-apoptotic proteins like Mcl-1 are therefore of significant interest. acs.org Studies have shown that inhibition of Mcl-1 is sufficient to induce apoptosis in certain cancer cells. acs.org

Anti-inflammatory and Analgesic Research

Derivatives of this compound have also been explored for their potential anti-inflammatory and analgesic properties.

Cholinesterase Inhibition Profiles (Acetylcholinesterase, Butyrylcholinesterase)

A significant area of research has been the investigation of these derivatives as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes is a key strategy in the management of conditions like Alzheimer's disease. jrespharm.com

Several studies have reported the synthesis and evaluation of various thiazole derivatives for their cholinesterase inhibitory activity. For example, a series of benzimidazole-based thiazole derivatives were found to exhibit good inhibitory potential against both AChE and BChE, with some analogues showing IC50 values in the low micromolar and even nanomolar range. nih.gov Specifically, certain compounds in this series were more potent than the standard drug Donepezil. nih.gov

Similarly, imidazo[2,1-b]thiazole (B1210989) derivatives bearing a thiosemicarbazide (B42300) moiety have been evaluated for their AChE inhibitory activity. jrespharm.com One compound with a phenethyl substitution demonstrated the best activity in its series. jrespharm.com

The structural features of these derivatives greatly influence their inhibitory profiles. For instance, some 1,3-thiazole-piperazine derivatives have been shown to be highly effective and selective AChE inhibitors with minimal activity against BChE. academie-sciences.frirb.hr In contrast, other derivatives have been found to be selective BChE inhibitors. academie-sciences.fr

Table 1: Cholinesterase Inhibition by this compound Derivatives

| Derivative Class | Target Enzyme(s) | Potency (IC50) | Reference |

|---|---|---|---|

| Benzimidazole-based thiazoles | AChE, BChE | 0.10 ± 0.05 to 11.10 ± 0.30 µM (AChE); 0.20 ± 0.050 to 14.20 ± 0.10 µM (BChE) | nih.gov |

| Imidazo[2,1-b]thiazole-thiosemicarbazides | AChE | IC50 of 0.0245 mg/mL for the most active compound | jrespharm.com |

| 1,3-Thiazole-piperazines | AChE | As low as 0.011 ± 0.001 µM | academie-sciences.frirb.hr |

Modulation of Inflammatory Mediators (e.g., inducible nitric oxide synthase, TNFα, IL-8)

The anti-inflammatory effects of this compound derivatives are also linked to their ability to modulate key inflammatory mediators. Research has shown that certain 1,3-thiazole fragments can potently inhibit the release of tumor necrosis factor-alpha (TNF-α) and interleukin-8 (IL-8) induced by lipopolysaccharide (LPS). academie-sciences.frirb.hr

Interestingly, a correlation has been observed between the cholinesterase inhibitory and anti-inflammatory activities of some 1,3-thiazole derivatives. academie-sciences.fr The same compounds that inhibit cholinesterases have also been found to inhibit the production of TNF-α in peripheral blood mononuclear cells (PBMCs). academie-sciences.fr For example, an amide derivative containing a quinoxaline (B1680401) system demonstrated significant anti-inflammatory activity. academie-sciences.frirb.hr

Receptor and Enzyme Modulation Studies

Histamine (B1213489) Receptor Antagonism (e.g., H3 receptors)

Derivatives of this compound have been investigated as antagonists of histamine receptors, particularly the H3 receptor. The histamine H3 receptor is primarily located in the central nervous system and acts as an autoreceptor, controlling the synthesis and release of histamine and other neurotransmitters. researchgate.netsemanticscholar.org Antagonists of the H3 receptor are of interest for their potential in treating various neurological disorders.

Several studies have focused on designing and synthesizing novel H3 receptor ligands based on the thiazole scaffold. For instance, a series of 5-substituted-2-thiazol-4-n-propylpiperazines were synthesized and pharmacologically characterized. researchgate.net One compound, in particular, exhibited high in vitro potency at H3 receptors. researchgate.net

Another approach involved developing multiple-active ligands. For example, a derivative of pimavanserin (B1677881) was created that incorporated a histamine H3 receptor antagonist pharmacophore. semanticscholar.org This compound showed excellent affinity for the H3 receptor with a Ki value of 14 nM. semanticscholar.org

Rational drug design strategies, such as scaffold hopping, have also been employed to discover new histamine H3 receptor ligands. This approach led to the design of novel compounds with predicted binding affinity to the H3 receptor, with one synthesized compound showing a Ki of 2.61 µM.

Table 2: Histamine H3 Receptor Antagonism by this compound Derivatives

| Derivative Class | Affinity (Ki) | Reference |

|---|---|---|

| Pimavanserin derivative | 14 nM | semanticscholar.org |

| Scaffold-hopped designed compound | 2.61 µM |

Investigation of Sigma and Adenosine (B11128) Receptor Interactions

Derivatives of the thiazole scaffold have shown significant interactions with both sigma and adenosine receptors, which are important targets in the central nervous system and other tissues.

Sigma Receptor Interactions

A number of thiazole-based compounds have been identified as potent ligands for sigma receptors. In one study, the bioisosteric replacement of a thiophene (B33073) ring with a thiazole ring led to the development of a series of potent sigma-1 receptor ligands. molbnl.it Late-stage diversification through regioselective C-H arylation of these thiazole precursors resulted in a library of 53 compounds with high diversity. molbnl.it Among these, pyridyl-substituted thiazole derivatives demonstrated particularly high affinity for the sigma-1 receptor, with Ki values in the low nanomolar range, and high selectivity over the sigma-2 subtype. molbnl.it

For instance, specific pyridyl substituted thiazole derivatives have been reported with a Ki of 1.3 nM and 1.9 nM for the sigma-1 receptor, alongside a greater than 1500-fold selectivity over the sigma-2 receptor. molbnl.it Similarly, a series of benzo[d]thiazol-2(3H)one based ligands have been synthesized and shown to possess low nanomolar affinity for sigma receptor subtypes. researchgate.net One particular compound from this series displayed a high affinity for σ-1 receptors (Ki = 4.5 nM) and a 483-fold selectivity over σ-2 receptors. researchgate.net

| Compound Class | Target | Ki (nM) | Selectivity (σ1 vs σ2) |

| Pyridyl-substituted thiazole derivative 1 | Sigma-1 | 1.3 | >1500-fold |

| Pyridyl-substituted thiazole derivative 2 | Sigma-1 | 1.9 | >1500-fold |

| Benzo[d]thiazol-2(3H)one derivative | Sigma-1 | 4.5 | 483-fold |

| 2(3H)-benzothiazolone derivative | Sigma-1 | 0.56 | >1000 |

This table presents selected data on the binding affinities of various thiazole derivatives for sigma receptors.

Adenosine Receptor Interactions

Thiazole derivatives have also been investigated as antagonists for adenosine receptors. Researchers have developed novel classes of non-xanthine adenosine receptor antagonists based on a thiazole scaffold. nih.gov N-[4-(2-pyridyl)thiazol-2-yl]benzamides, for example, have demonstrated adenosine affinities in the micromolar range. nih.gov More potent and selective antagonists were discovered in a series of thiadiazolobenzamides, which are structurally related to thiazoles. nih.govacs.org Specifically, one derivative showed a Ki value of 7 nM at the adenosine A1 receptor, while another had a Ki of 82 nM at the adenosine A3 receptor. nih.govacs.org

Further modifications, such as the development of 2-aminoimidazolyl-thiazole derivatives, have led to improved affinity at adenosine A1, A2A, and A3 receptor subtypes, with one compound emerging as a potent and selective non-xanthine human adenosine A3 receptor antagonist. rsc.org

| Compound Class | Target | Ki (nM) |

| N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide | Adenosine A1 | 7 |

| N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-methoxybenzamide | Adenosine A3 | 82 |

| 2-aminoimidazolyl-thiazole derivative (Compound 12b) | Adenosine A3 | Potent and Selective |

This table summarizes the binding affinities of representative thiazole and related thiadiazole derivatives for adenosine receptors.

Broad-Spectrum Enzyme Inhibition (e.g., calcium channel blockers)

The therapeutic potential of thiazole derivatives extends to enzyme inhibition, with a notable activity profile against calcium channels.

Calcium Channel Blockers

Certain fused thiazole derivatives, such as thiazolo[3,2-a]pyrimidines, have been synthesized and evaluated for their calcium antagonistic activities. nih.govnih.gov These compounds were assessed for their ability to induce muscle relaxation in K+-depolarized rat aorta, with nifedipine (B1678770) used as a reference compound. nih.gov While the synthesized compounds were generally found to be less potent than nifedipine, they still demonstrated activity as calcium channel blockers. nih.gov

Another class of related compounds, imidazo[2,1-b]thiazole-1,4-dihydropyridines, have been identified as L-type calcium channel blockers. acs.org These derivatives exhibit a unique pharmacological profile, with a high degree of selectivity for nonvascular tissue. acs.org The substitution pattern on the imidazo[2,1-b]thiazole ring system has been shown to modulate the activity of these compounds on different cardiac L-type calcium channel isoforms. nuph.edu.ua

| Compound Class | Activity | Model | Comparison |

| Thiazolo[3,2-a]pyrimidine derivatives | Calcium antagonistic | K+-depolarized rat aorta | Less potent than nifedipine |

| Imidazo[2,1-b]thiazole-1,4-dihydropyridines | L-type calcium channel blockade | Not specified in abstract | High selectivity for nonvascular tissue |

This table provides an overview of the calcium channel blocking activity of different classes of thiazole derivatives.

Advanced Spectroscopic Characterization and Computational Studies

Spectroscopic Analysis for Structural Confirmation

Spectroscopic analysis is indispensable for confirming the identity and purity of 2-(1,3-thiazol-5-yl)ethan-1-ol by probing the connectivity and chemical environment of its atoms.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. While specific experimental data for this compound is not widely published, data for the closely related analogue, 2-(4-methyl-1,3-thiazol-5-yl)ethanol, provides a strong basis for predicting the spectral features. nih.gov

The ¹H NMR spectrum would be expected to show distinct signals for the protons on the thiazole (B1198619) ring and the ethyl alcohol side chain. The ¹³C NMR spectrum complements this by identifying each unique carbon atom in the molecule. The key difference in the spectra between the target compound and its 4-methyl analogue would be the absence of signals corresponding to the methyl group (a singlet around 2.38 ppm in ¹H NMR and a signal around 14.67 ppm in ¹³C NMR) and slight shifts in the resonances of the adjacent thiazole ring carbons. nih.gov

Table 1: Predicted and Analogue-Based NMR Data Data for 2-(4-methyl-1,3-thiazol-5-yl)ethanol is sourced from the Human Metabolome Database and serves as a reference. nih.gov

| ¹H NMR (Proton NMR) |

| Structure Fragment |

| H-2 (Thiazole) |

| H-4 (Thiazole) |

| -CH₂- (Ethanol) |

| -CH₂- (Ethanol) |

| -OH (Alcohol) |

| ¹³C NMR (Carbon NMR) |

| Structure Fragment |

| C-2 (Thiazole) |

| C-4 (Thiazole) |

| C-5 (Thiazole) |

| -CH₂- (Ethanol) |

| -CH₂- (Ethanol) |

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure. For this compound, the molecular formula is C₅H₇NOS, which corresponds to a molecular weight of 129.18 g/mol . chemscene.com In a mass spectrum, the molecular ion peak (M⁺) would therefore be expected at an m/z value of 129. Further fragmentation would likely involve the loss of the hydroxyl group, water, or cleavage of the ethyl side chain.

IR spectroscopy is used to identify the functional groups present in a molecule based on their absorption of infrared radiation. For this compound, the spectrum would be characterized by several key absorption bands. Although specific experimental data is scarce, the expected absorptions can be predicted based on its structure. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. C-H stretching vibrations of the aromatic thiazole ring and the aliphatic ethyl chain would appear around 2850-3100 cm⁻¹. Vibrations characteristic of the thiazole ring, including C=N and C=C stretching, are expected in the 1400-1600 cm⁻¹ region. For instance, in a complex derivative, 1-[2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol, a strong absorption band attributed to the thiazole ring was observed at 1429 cm⁻¹. growingscience.com

Table 2: Expected Infrared (IR) Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3200-3600 (broad) |

| Alkane (C-H) | C-H Stretch | 2850-3000 |

| Thiazole (C-H) | C-H Stretch | 3000-3100 |

| Thiazole Ring | C=N, C=C Stretch | 1400-1600 |

Mass Spectrometry (MS)

X-ray Crystallography for Precise Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can confirm bond lengths, bond angles, and stereochemistry unequivocally. A search of the Crystallography Open Database reveals no reported crystal structures for this compound itself. ugr.es However, the technique has been successfully applied to elucidate the structures of more complex thiazole derivatives, confirming reaction outcomes and establishing unambiguous molecular geometries. researchgate.net Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would provide the ultimate confirmation of its molecular architecture.

Computational Chemistry and Molecular Modeling

In the absence of complete experimental data, computational methods serve as a valuable tool for predicting molecular properties and potential biological interactions.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). While no specific docking studies featuring this compound have been reported, the thiazole nucleus is a well-established scaffold in medicinal chemistry and has been the subject of numerous such investigations. acs.org

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(4-methyl-1,3-thiazol-5-yl)ethanol |

| 1-[2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol |

| 2-anilino-4-(thiazol-5-yl)pyrimidine |

Quantum Chemical Calculations (e.g., DFT, B3LYP methods) for Electronic Properties and Stabilityresearchgate.net

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful computational tools for predicting the geometric, electronic, and thermodynamic properties of molecules. For this compound, methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) with a suitable basis set (e.g., 6-311G(d,p)) are commonly used to model its structure and predict its behavior. These calculations provide deep insights into the molecule's stability and reactivity. mdpi.com

The primary outputs of these calculations include optimized molecular geometry, which predicts bond lengths and angles, and electronic properties derived from the molecular orbitals. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. bohrium.com

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the electron density distribution around the molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack, and positive potential around the hydroxyl hydrogen.

Global reactivity parameters, such as chemical hardness, electronegativity, and chemical potential, can also be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity and stability. mdpi.com While specific DFT studies on this compound are not extensively published, the table below illustrates the typical electronic properties that would be determined from such an analysis, based on findings for analogous thiazole derivatives. mdpi.combohrium.com

Table 1: Illustrative Electronic Properties of this compound from DFT/B3LYP Calculations

| Calculated Property | Typical Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Electron-donating ability |

| LUMO Energy | ~ -1.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV | Chemical stability and reactivity |

| Dipole Moment | ~ 2.5 D | Molecular polarity |

| Chemical Hardness (η) | ~ 2.75 eV | Resistance to change in electron configuration |

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. The molecule possesses two key rotatable bonds in its ethanol (B145695) side chain, allowing it to adopt various spatial arrangements (conformers).

An MD simulation would model the molecule within a simulated physiological environment (e.g., in a water box) at a given temperature and pressure. The simulation calculates the forces between atoms and uses Newton's laws of motion to evolve the system over time, typically on the scale of nanoseconds to microseconds. This allows for the observation of conformational transitions and the determination of the most stable, low-energy conformations.

The primary focus of an MD study on this compound would be to analyze the torsional or dihedral angles of the side chain relative to the thiazole ring. Specifically, these are the C4-C5-Cα-Cβ and C5-Cα-Cβ-O dihedral angles. By tracking these angles throughout the simulation, a potential energy surface can be constructed, revealing the energy barriers between different conformers and identifying the most populated conformational states. Such studies are crucial for understanding how the molecule might interact with biological targets like enzyme active sites, as its conformation can significantly influence its binding affinity. acs.org

Table 2: Representative Conformational Analysis of Key Dihedral Angles in this compound

| Dihedral Angle | Notation | Predicted Stable Conformations (Angle Range) | Relative Energy |

|---|---|---|---|

| C4(thiazole)-C5(thiazole)-Cα-Cβ | τ1 | Gauche (~ ±60°), Anti (~180°) | Low |

| C5(thiazole)-Cα-Cβ-O(hydroxyl) | τ2 | Gauche (~ ±60°), Anti (~180°) | Low |

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Pathways for Enhanced Scalability and Sustainability

The future of synthesizing 2-(1,3-thiazol-5-yl)ethan-1-ol and its derivatives is geared towards methods that are not only efficient but also environmentally friendly and scalable for industrial production. Current research in the broader field of thiazole (B1198619) synthesis is exploring several innovative approaches that could be applied to this specific compound.

One promising area is the use of flow chemistry . This technique allows for the continuous production of chemical compounds in a reactor, offering better control over reaction parameters, improved safety, and higher yields compared to traditional batch methods. For a compound like this compound, flow chemistry could enable a more streamlined and automated synthesis process.

Another key direction is the development of catalytic systems that are more sustainable. This includes the use of earth-abundant metal catalysts or even metal-free catalytic systems to reduce reliance on expensive and toxic heavy metals. Research is also focused on C-H activation techniques, which could provide more direct and atom-economical routes to functionalize the thiazole ring, thereby simplifying the synthesis of complex analogues.

The principles of green chemistry are also central to future synthetic strategies. This involves the use of safer solvents, reducing energy consumption, and minimizing waste generation. For instance, the use of microwave-assisted synthesis is being explored to accelerate reaction times and improve energy efficiency in the creation of thiazole derivatives.

A comparative table of potential future synthetic methodologies is presented below:

| Methodology | Potential Advantages for this compound Synthesis |

| Flow Chemistry | Enhanced scalability, improved safety, higher reproducibility, and potential for automation. |

| Sustainable Catalysis | Reduced environmental impact, lower cost, and access to novel chemical transformations. |

| C-H Activation | More direct and efficient synthesis of analogues, reducing the number of synthetic steps. |

| Green Chemistry | Use of safer reagents and solvents, reduced energy consumption, and minimal waste production. |

Identification of Undiscovered Biological Targets and Therapeutic Applications

While the thiazole ring is a known pharmacophore, the specific biological targets of this compound are not yet fully elucidated. Future research will likely focus on target deconvolution to identify the proteins and pathways with which this compound interacts. This can be achieved through techniques like chemical proteomics , where derivatives of the compound are used as bait to isolate and identify their binding partners from cell lysates.

The structural similarity of this compound to known bioactive molecules suggests that it may have untapped therapeutic potential in a variety of disease areas. For example, the thiazole core is present in several approved drugs with anticancer, anti-inflammatory, and antimicrobial properties. Future screening campaigns using high-throughput methods could reveal novel activities for this compound and its analogues against a wide range of diseases.

Emerging areas of therapeutic interest for thiazole-containing compounds include neurodegenerative diseases and metabolic disorders. The ability of some thiazoles to modulate enzymatic activity or receptor function makes them attractive candidates for these complex conditions.

Development of Advanced In Vitro and Ex Vivo Research Models

To better understand the biological effects of this compound, more sophisticated research models are needed. Traditional two-dimensional (2D) cell cultures often fail to replicate the complexity of a living organism. The development of three-dimensional (3D) cell culture models, such as spheroids and organoids, will provide a more physiologically relevant environment to study the compound's efficacy and mechanism of action.

Organ-on-a-chip technology is another exciting frontier. These microfluidic devices can mimic the structure and function of human organs, allowing for more accurate predictions of a compound's effects in humans. For this compound, these models could be used to study its metabolism, transport, and potential toxicity in a human-relevant context.

Ex vivo models , which use tissues taken directly from an organism, also offer a valuable bridge between in vitro studies and in vivo animal models. For instance, patient-derived tumor explants could be used to assess the anticancer potential of this compound analogues in a personalized medicine setting.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Screening

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the drug discovery process. For this compound, these computational tools can be used in several ways. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel analogues based on their chemical structure, thereby guiding the design of more potent and selective compounds.

Furthermore, machine learning algorithms can be trained on data from high-throughput screening experiments to identify subtle patterns and relationships that might be missed by human researchers. This can lead to the discovery of unexpected biological activities and new therapeutic opportunities for this class of compounds.

Design of Targeted Delivery Systems for this compound Analogues

To maximize the therapeutic potential and minimize potential side effects of this compound analogues, targeted delivery systems are being explored. These systems are designed to deliver the drug specifically to the site of action, such as a tumor or an inflamed tissue.

One approach is the use of nanoparticle-based delivery systems , such as liposomes or polymeric nanoparticles. These can encapsulate the drug, protecting it from degradation in the body and controlling its release. The surface of these nanoparticles can also be decorated with targeting ligands, such as antibodies or peptides, that recognize specific receptors on the target cells.

Another strategy is the development of prodrugs . A prodrug is an inactive form of a drug that is converted into the active form in the body, ideally at the target site. For this compound, a prodrug approach could be used to improve its solubility, stability, or pharmacokinetic properties.

The table below summarizes potential targeted delivery strategies:

| Delivery System | Mechanism of Action | Potential Benefits for this compound Analogues |

| Nanoparticles | Encapsulation and controlled release of the drug, with the option for surface functionalization for active targeting. | Improved bioavailability, reduced systemic toxicity, and enhanced therapeutic efficacy. |

| Prodrugs | Chemical modification of the drug to an inactive form that is activated at the target site. | Enhanced solubility, improved stability, and targeted drug release. |

Q & A

Q. What are the standard synthetic routes for preparing 2-(1,3-thiazol-5-yl)ethan-1-ol, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves thiol-ether formation between thiazole derivatives and ethanol precursors. For example, heterocyclic thiols (e.g., 1,3-thiazol-5-yl derivatives) can react with halogenated alcohols under catalytic conditions. Evidence from analogous syntheses suggests using PEG-400 as a solvent with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C for 1 hour, followed by purification via recrystallization . Optimizing stoichiometry, solvent polarity, and catalyst loading (e.g., 10 wt%) improves yields. Reaction progress should be monitored via TLC, and regioselectivity confirmed by NMR .

Q. How can the structure and purity of this compound be verified experimentally?

Methodological Answer:

- IR Spectroscopy : Confirm the presence of hydroxyl (-OH, ~3200–3400 cm⁻¹) and thiazole C=N/C-S stretches (1600–1500 cm⁻¹) .

- ¹H NMR : Key signals include the ethanol CH₂ group (δ 3.6–4.1 ppm, split into triplet or quartet) and thiazole protons (δ 7.5–8.5 ppm, singlet or doublet) .

- Elemental Analysis : Match experimental C, H, N, and S percentages with theoretical values (e.g., C: 47.4%, H: 5.3%, N: 15.8%, S: 18.0% for C₅H₇NOS) .

Q. What functionalization strategies are viable for modifying the thiazole or ethanol moieties in this compound?

Methodological Answer:

- Thiazole Modifications : Electrophilic substitution (e.g., bromination at the 4-position) or cross-coupling reactions (Suzuki-Miyaura) to introduce aryl groups .

- Ethanol Modifications : Esterification (e.g., reacting with acyl chlorides) or oxidation to carboxylic acids using Jones reagent .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of thiazole derivatization in this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions to identify reactive sites. For example, the 5-position of the thiazole ring is typically more electrophilic due to resonance stabilization. Molecular docking studies (AutoDock Vina) can further validate interactions with biological targets, as demonstrated in benzimidazole-thiazole hybrids .

Q. What experimental challenges arise in controlling stereochemistry during the synthesis of thiazole-ethanol derivatives?

Methodological Answer: Chiral resolution of racemic mixtures can be achieved via diastereomeric salt formation (e.g., using (+)- or (−)-tartaric acid). Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) may also induce enantioselectivity during thiazole formation. NMR chiral shift reagents (e.g., Eu(hfc)₃) help confirm enantiomeric excess .

Q. How do structural modifications of this compound influence its biological activity?

Methodological Answer: Structure-Activity Relationship (SAR) studies require systematic substitution:

- Thiazole Substituents : Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but may reduce solubility .

- Ethanol Chain : Elongation to propanol or branching (e.g., isopropyl) alters membrane permeability, as shown in analogs like 2-(4-methyl-1,3-thiazol-5-yl)ethyl butyrate .

Biological assays (e.g., enzyme inhibition, MIC testing) should be paired with ADMET predictions (SwissADME) .

Q. What crystallographic techniques are suitable for resolving the solid-state structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (SHELXL for refinement) is optimal. Key parameters:

- Data Collection : High-resolution (≤ 0.8 Å) data at low temperature (100 K) minimizes thermal motion .

- Refinement : Anisotropic displacement parameters for non-H atoms and hydrogen bonding analysis (PLATON) .

Data Contradictions and Resolution

Q. How can conflicting NMR data for thiazole-ethanol derivatives be resolved?

Methodological Answer: Contradictions often arise from solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism. Use:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products